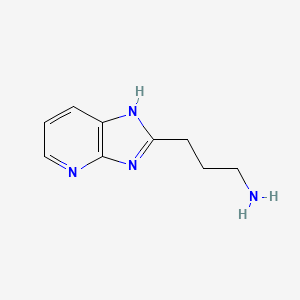

2-Aminopropyl-4(7)-azo-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N4 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H12N4/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8/h2-3,6H,1,4-5,10H2,(H,11,12,13) |

InChI Key |

DPYVQLWNTYSHEW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N=C1)N=C(N2)CCCN |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Azo Benzimidazole Derivatives

Strategies for the Synthesis of the Benzimidazole (B57391) Core

The construction of the benzimidazole ring system is a foundational step in the synthesis of "2-Aminopropyl-4(7)-azo-benzimidazole". The most prevalent and historically significant method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a process known as the Phillips-Ladenburg synthesis. researchgate.netmdpi.com This reaction typically requires elevated temperatures to drive the cyclodehydration. mdpi.com

Modern advancements have introduced a variety of catalysts and conditions to improve yields, shorten reaction times, and promote milder, more environmentally friendly protocols. rsc.org A common strategy involves the one-pot condensation of o-phenylenediamines with aldehydes. nih.govrsc.org This approach often utilizes an oxidizing agent to facilitate the cyclization of the intermediate Schiff base.

Numerous catalytic systems have been developed to enhance the efficiency of benzimidazole synthesis. These include the use of inorganic catalysts, solid acids, and nanomaterials, which often allow the reactions to proceed under solvent-free or aqueous conditions, aligning with the principles of green chemistry. researchgate.netrsc.org For instance, the use of a polymeric-based solid acid, [PVP-SO₃H]HSO₄, has been shown to be effective for the synthesis of 2-substituted benzimidazoles in ethanol (B145695) at room temperature or under solvent-free conditions at 80 °C, providing excellent yields. rsc.org Similarly, mechanochemical methods, such as mortar-and-pestle grinding, have been employed for the condensation of aldehydes and o-phenylenediamines, offering a green and efficient alternative to traditional solvent-based methods. researchgate.net

Table 1: Selected Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

| Catalyst | Solvent | Temperature (°C) | Key Advantages | Reference |

| Erbium (III) triflate (Er(OTf)₃) | Water | 80 | High yield, short reaction times, recyclable catalyst | mdpi.com |

| p-Toluenesulfonic acid (p-TSA) | Solvent-free (grinding) | Room Temp | High efficiency, simple isolation, mild conditions | rsc.org |

| Fe₃O₄@SiO₂/collagen | Ethanol | Reflux | Good yields, short reaction times, recyclable catalyst | rsc.org |

| Zinc Ferrite (B1171679) (ZnFe₂O₄) | Ethanol | 70 | High yields, short reaction times, catalyst recyclability | doi.org |

| H₂O₂/HCl | Acetonitrile (B52724) | Room Temp | Short reaction time, easy isolation, excellent yields | organic-chemistry.org |

These strategies highlight the versatility and adaptability of benzimidazole synthesis, allowing for the creation of diverse derivatives through the careful selection of starting materials and reaction conditions.

Approaches to Azo Linkage Formation in Benzimidazole Systems

The introduction of the azo (–N=N–) group is critical for creating the target compound and similar derivatives. The primary method for forming this linkage is through a diazo coupling reaction. researchgate.netresearchgate.netnih.gov This electrophilic substitution reaction typically involves two steps:

Diazotization: A primary aromatic amine, such as an amino-benzimidazole derivative, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net

Coupling: The resulting, often unstable, diazonium salt is then immediately reacted with a coupling component. researchgate.net This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netrajpub.com The electron-donating groups on the coupling partner activate the ring towards electrophilic attack by the diazonium ion.

For the synthesis of "this compound," this could theoretically involve either diazotizing an amino-benzimidazole and coupling it to an appropriate aromatic compound or diazotizing an aromatic amine and coupling it to the 4- or 7-position of the 2-aminopropyl-benzimidazole ring. The latter is more common, as the benzimidazole ring itself can act as the coupling component. The reaction between 1,3,5-tris(N,N-dialkylamino)benzene derivatives and benzenediazonium (B1195382) salts has been shown to yield new benzimidazole derivatives, demonstrating the reactivity of such systems. fao.orgscite.ai

The pH of the reaction medium is a critical parameter in azo coupling. The reaction with phenols is typically carried out under weakly alkaline conditions, while coupling with anilines is performed in weakly acidic media. researchgate.net

Derivatization and Functionalization Strategies for the Aminopropyl Moiety

The 2-aminopropyl group provides a reactive handle for further chemical transformations, primarily through reactions of its terminal primary amine. This allows for the synthesis of a wide array of derivatives with modified properties.

Schiff Base Formation and Analogous Condensation Reactions

The primary amine of the aminopropyl moiety readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govedu.krd This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. researchgate.net

The synthesis of Schiff bases from 2-aminobenzimidazoles and various aromatic aldehydes is well-documented and proceeds under mild conditions, often with high yields. orientjchem.orgnih.gov This same chemistry is directly applicable to the terminal amine of the 2-aminopropyl side chain. The reaction involves mixing the aminopropyl-benzimidazole derivative with a suitable aldehyde, often in a solvent like ethanol and refluxing for a period. nih.gov The resulting imine (C=N) bond can be a key structural motif in more complex molecules.

Table 2: Examples of Aldehydes for Schiff Base Formation with Amino-Benzimidazoles

| Amine Precursor | Aldehyde | Resulting Moiety | Reference |

| N-substituted 2-aminobenzimidazoles | 4-N,N-dimethylaminobenzaldehyde | N-substituted benzimidazole Schiff base | nih.gov |

| 2-Aminobenzimidazole (B67599) | 4-Nitrobenzaldehyde | Benzimidazole Schiff base | orientjchem.org |

| 2-Aminobenzimidazole | Salicylaldehyde | Benzimidazole Schiff base | nih.gov |

| N-substituted 2-aminobenzimidazoles | 2-Hydroxy-4-N,N-dimethylaminobenzaldehyde | N-substituted benzimidazole Schiff base | nih.gov |

This reaction provides a straightforward method for introducing a variety of substituted aromatic or aliphatic groups onto the aminopropyl side chain.

Amination and Amidation Reactions

The terminal amine of the aminopropyl group can undergo further functionalization through amination and amidation reactions.

Amidation is the process of forming an amide bond. youtube.com The primary amine can be readily acylated by reacting it with carboxylic acid derivatives such as acid chlorides, anhydrides, or esters. bohrium.com This reaction converts the primary amine into a secondary amide. The reaction of carboxylic acids directly with amines to form amides typically requires coupling agents or catalysts to facilitate the dehydration process. bohrium.comucl.ac.uk This functionalization is a key strategy in medicinal chemistry for modifying the properties of a lead compound. nih.gov

Amination in this context refers to the further alkylation of the primary amine. This can be achieved through reactions with alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the primary amine is first reacted with an aldehyde or ketone to form an imine (or the enamine tautomer), which is then reduced in situ to the corresponding secondary or tertiary amine.

Green Chemistry and Advanced Synthetic Techniques

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of benzimidazole derivatives has been a fertile ground for the application of such techniques. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. arkat-usa.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. mdpi.compreprints.org

This technique has been successfully applied to the synthesis of benzimidazoles. For example, the condensation of o-phenylenediamines with aldehydes can be achieved in minutes under microwave irradiation, often in the absence of a solvent or using an environmentally friendly solvent like water. mdpi.compreprints.org One report describes the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes with reaction times of only 5-10 minutes and yields of 86-99% using microwave irradiation and a catalytic amount of Er(OTf)₃. mdpi.com

Microwave assistance has also been used for the synthesis of azo dyes by coupling nitroarenes with aromatic amines, showcasing its potential applicability to the azo linkage formation step as well. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Reactants | Method | Time | Yield (%) | Reference |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional Heating (Toluene, reflux) | 60 min | 61.4 | preprints.org |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (Solvent-free, 60 °C) | 15 min | 89.6 | preprints.org |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (Solvent-free, 60 °C, 1% Er(OTf)₃) | 5 min | 99.9 | preprints.org |

| 2-Aminobenzimidazole + Aromatic Aldehydes | Conventional Heating | Long reaction times | Moderate | orientjchem.org |

| 2-Aminobenzimidazole + Aromatic Aldehydes | Microwave (BiCl₃ catalyst) | Short reaction times | High | orientjchem.org |

The efficiency, speed, and green credentials of microwave-assisted synthesis make it a highly attractive method for preparing "this compound" and its derivatives.

One-Pot and Multi-Component Reactions

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of complex heterocyclic systems like azo-benzimidazole derivatives, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies. These approaches offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation. This section will detail the application of these advanced synthetic methods for the preparation of azo-benzimidazole derivatives, with a conceptual focus on how they could be applied to the synthesis of compounds such as this compound.

One-pot syntheses of benzimidazole derivatives often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. A variety of catalysts have been employed to facilitate this transformation under mild conditions. For instance, lanthanum chloride has been utilized as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazole derivatives from o-phenylenediamine and various aldehydes in acetonitrile at room temperature. nih.gov Similarly, a simple and efficient one-pot procedure for the synthesis of substituted benzimidazoles involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of a hydrogen peroxide and hydrochloric acid system in acetonitrile at room temperature. organic-chemistry.orgresearchgate.net This method is noted for its short reaction times and high yields. organic-chemistry.orgresearchgate.net

Another approach utilizes ultrasonic irradiation in the presence of a reusable ZnFe2O4 nano-catalyst for the condensation of o-phenylenediamines and substituted aromatic aldehydes. doi.org This method presents a green and facile protocol with the advantages of shorter reaction times and high isolated yields. doi.org The synthesis of benzimidazole derivatives can also be achieved through a one-pot reaction of o-phenylenediamine and different aromatic acids using ammonium (B1175870) chloride as a catalyst at 80-90°C, offering an economically viable and green process. rasayanjournal.co.in

Multi-component reactions (MCRs) represent a highly convergent approach to the synthesis of complex molecules from three or more starting materials in a single operation. A novel one-pot, three-component reaction for the synthesis of benzimidazole-imidazo[1,2-a] pyridines has been developed using variously substituted benzimidazole-linked amino pyridines, aldehydes, and isonitriles, catalyzed by scandium(III) triflate under solvent-free conditions. scispace.com This methodology allows for the rapid generation of intricate molecular frameworks. scispace.com

Furthermore, three-component reactions of 2-aminobenzimidazole with arylglyoxals and 1,3-cyclohexanedione (B196179) have been studied, leading to the formation of fused heterocyclic systems. researchgate.net These reactions can be performed under both conventional heating and microwave irradiation, with conditions optimized for the selective formation of specific products. researchgate.net The synthesis of imidazo[1,2-a]benzimidazoles has also been achieved through a one-pot, two-step, three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide. nycu.edu.tw

While the direct one-pot or multi-component synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of these methodologies can be conceptually extended. A hypothetical multi-component reaction could involve a substituted o-phenylenediamine, an appropriate aldehyde or keto-acid bearing the aminopropyl side chain, and a diazotizing agent in a single pot. Alternatively, a one-pot approach could involve the initial formation of the benzimidazole ring followed by in-situ diazotization and azo coupling.

The following table summarizes various one-pot and multi-component reactions for the synthesis of benzimidazole derivatives, which are foundational for the synthesis of their azo-substituted counterparts.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| o-phenylenediamine, Aldehydes | Lanthanum chloride, Acetonitrile, Room temperature | 2-Substituted benzimidazoles | nih.gov |

| o-phenylenediamine, Aromatic aldehydes | ZnFe2O4 nano-catalyst, Ultrasonic irradiation | Benzimidazole derivatives | doi.org |

| o-phenylenediamine, Aromatic acids | Ammonium chloride, 80-90°C | 2-Substituted benzimidazoles | rasayanjournal.co.in |

| o-phenylenediamines, Aryl aldehydes | H2O2/HCl, Acetonitrile, Room temperature | 2-Substituted benzimidazoles | organic-chemistry.orgresearchgate.net |

| Benzimidazole-linked amino pyridines, Aldehydes, Isonitriles | Scandium(III) triflate, Solvent-free, Microwave | Benzimidazole-imidazo[1,2-a] pyridines | scispace.com |

| 2-Aminobenzimidazole, Arylglyoxals, 1,3-Cyclohexanedione | Conventional heating or Microwave irradiation | Fused heterocyclic systems | researchgate.net |

| 2-Aminobenzimidazoles, Aromatic aldehyde, Isocyanide | Microwave activation | Imidazo[1,2-a]benzimidazoles | nycu.edu.tw |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a definitive picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of 2-Aminopropyl-4(7)-azo-benzimidazole is expected to show distinct signals corresponding to the aminopropyl side chain, the aromatic protons on the benzimidazole (B57391) ring, and the imidazole (B134444) N-H proton. Based on data from analogous 2-alkyl-benzimidazoles, the propyl group protons would appear in the upfield region. diva-portal.org The protons on the benzimidazole ring are influenced by the electron-withdrawing azo group, leading to more complex and downfield-shifted signals. The exact position of the azo group, either at position 4 or 7, influences the symmetry and specific shifts of the aromatic protons. The broad singlet for the N-H proton is characteristic of benzimidazoles and is typically exchangeable with D₂O. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 - 13.0 | Broad Singlet | 1H | Imidazole N-H |

| ~7.2 - 8.0 | Multiplet | 3H | Benzimidazole C5-H, C6-H, C7(4)-H |

| ~3.0 - 3.3 | Triplet | 2H | α-CH₂ (adjacent to ring) |

| ~1.8 - 2.1 | Multiplet | 2H | β-CH₂ |

| ~1.5 - 1.8 | Broad Singlet | 2H | Amine (-NH₂) |

Note: Data is predictive and compiled from analyses of 2-propyl-1H-benzimidazole and other substituted benzimidazoles. diva-portal.orgrsc.org

In the ¹³C NMR spectrum, the carbon atoms of the benzimidazole ring, the aminopropyl side chain, and the azo-substituted benzene (B151609) ring will resonate at characteristic chemical shifts. The C2 carbon of the benzimidazole ring, directly attached to the aminopropyl group, typically appears significantly downfield, often in the range of 150-160 ppm. rsc.org The carbons of the benzene ring attached to the azo group will also be shifted due to anisotropic effects. The presence of tautomers in 2-substituted benzimidazoles can sometimes lead to broadened signals for the C4/C7 and C3a/C7a carbons. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | C2 (Benzimidazole) |

| ~145.0 - 150.0 | Carbons attached to N=N |

| ~135.0 - 143.0 | C3a / C7a (Benzimidazole) |

| ~110.0 - 130.0 | Aromatic Carbons (C4, C5, C6, C7) |

| ~40.5 | α-CH₂ |

| ~30.0 | β-CH₂ |

Note: Data is predictive and based on studies of 2-ethyl-1H-benzimidazole, 2-propyl-1H-benzimidazole, and other N-substituted benzimidazoles. diva-portal.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an azo-benzimidazole derivative is characterized by absorptions arising from π→π* and n→π* electronic transitions. The benzimidazole ring itself typically shows strong absorption bands between 240 nm and 285 nm. nist.govsemanticscholar.org The introduction of the azo (-N=N-) chromophore, which conjugates with the benzimidazole system, gives rise to a characteristic, less intense n→π* transition at longer wavelengths (in the visible region, >400 nm) and an intense π→π* transition around 320-350 nm. rsc.orgresearchgate.net The exact position of these absorption maxima (λ_max) can be influenced by solvent polarity.

Table 3: Predicted UV-Vis Absorption Data

| Predicted λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~245, ~275, ~285 | π→π* | Benzimidazole ring |

| ~330 | π→π* | Azo group and conjugated system |

Note: Data is predictive and based on spectral data for benzimidazole and phenylazo-substituted pyridyl-benzimidazoles. nist.govsemanticscholar.orgrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be expected to display several key absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of both the imidazole and the primary amine groups. nih.govresearchgate.net The C-H stretching of the aromatic ring and the aliphatic propyl group would appear around 3050 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net The C=N stretching of the imidazole ring and the N=N stretching of the azo group are expected in the 1500-1630 cm⁻¹ region. nih.gov

Table 4: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H stretching | Imidazole & Primary Amine |

| ~3050 | Aromatic C-H stretching | Benzene ring |

| 2850 - 2960 | Aliphatic C-H stretching | Propyl group |

| ~1620 | C=N stretching | Imidazole ring |

| ~1580 | C=C stretching | Aromatic ring |

| ~1440 | N=N stretching | Azo group |

Note: Data is predictive and compiled from studies on 2-aminobenzimidazole (B67599), substituted benzimidazoles, and azo compounds. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural confirmation. For this compound (C₉H₁₂N₄), the calculated molecular weight is approximately 188.22 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 188. A common fragmentation pathway for 2-alkylbenzimidazoles involves the cleavage of the alkyl side chain. rsc.orgrsc.org A prominent fragment would likely be observed from the loss of an ethyl group (CH₂CH₃), resulting in a fragment ion at m/z 159. Another possibility is the cleavage that leads to the formation of a stable quinoxalinium ion. rsc.org

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment |

|---|---|

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 159 | [M - C₂H₅]⁺ |

| 145 | [M - C₃H₇]⁺ |

Note: Data is predictive and based on fragmentation patterns observed for 2-alkylbenzimidazoles. rsc.orgrsc.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. While specific experimental XRD data for this compound has not been reported in the literature, studies on similar benzimidazole derivatives provide insight into likely crystalline features. researchgate.netsemanticscholar.orgnih.gov

It is anticipated that the compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.net The planar benzimidazole rings would likely arrange in stacks, stabilized by π-π interactions. Furthermore, the N-H groups of the imidazole ring and the primary amine, along with the nitrogen atoms of the azo group, could act as hydrogen bond donors and acceptors, leading to the formation of an extensive three-dimensional supramolecular network. researchgate.netnih.gov A definitive analysis, however, would require successful crystallization and experimental XRD analysis of the compound.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy and its ultrasensitive counterpart, Surface-Enhanced Raman Scattering (SERS), are powerful non-destructive techniques for probing the vibrational modes of molecules, offering detailed insights into their structural composition and molecular environment. For a complex molecule like this compound, these techniques can selectively identify and characterize its distinct structural moieties: the benzimidazole core, the azo linkage, and the aminopropyl side chain.

The Raman spectrum of this compound is expected to be a composite of the vibrational signatures of its constituent parts. The benzimidazole ring, a heterocyclic aromatic system, exhibits characteristic ring breathing modes and in-plane and out-of-plane C-H bending vibrations. Research on benzimidazole and its derivatives has identified characteristic peaks around 1015, 1265, and 1595 cm⁻¹, which are valuable for identifying this core structure. bme.hu

The azo group (-N=N-), acting as a chromophore, is a strong Raman scatterer, particularly under resonance conditions where the excitation laser wavelength matches an electronic absorption band of the molecule. The N=N stretching vibration typically appears in the 1400–1460 cm⁻¹ region. This band's exact position and intensity can be sensitive to the electronic environment and the nature of the aromatic systems it connects. The presence of the azo group is crucial as it can lead to a phenomenon known as Resonance Raman (RR) enhancement, which significantly amplifies the intensity of vibrations associated with the chromophoric part of the molecule.

The aminopropyl side chain introduces vibrations typical of alkyl chains and primary amines. These include C-H stretching modes (symmetric and asymmetric) in the 2800–3000 cm⁻¹ range, CH₂ scissoring and twisting modes around 1450 cm⁻¹ and 1260 cm⁻¹, respectively, and C-N stretching vibrations, which are typically found in the 1000-1250 cm⁻¹ region. The NH₂ group will also contribute N-H stretching bands, usually seen as a pair of bands in the 3300-3500 cm⁻¹ region, and a scissoring (bending) mode near 1600 cm⁻¹. ias.ac.in

Expected Raman Bands for this compound

The following table synthesizes expected vibrational modes based on data from analogous compounds. The precise wavenumbers for the target molecule may vary based on intermolecular interactions and the specific isomeric form (4-azo or 7-azo).

| Wavenumber (cm⁻¹) | Assignment | Structural Unit | Notes |

| ~3300-3500 | N-H stretching | Aminopropyl | Expected to be a pair of bands for the primary amine. ias.ac.in |

| ~3060 | Aromatic C-H stretching | Benzimidazole, Phenyl | Characteristic of C-H bonds on the aromatic rings. |

| ~2850-2960 | Aliphatic C-H stretching | Aminopropyl | Symmetric and asymmetric stretches of CH₂ and CH₃ groups. |

| ~1620 | C=N stretching / NH₂ scissoring | Benzimidazole / Aminopropyl | The imidazole C=N stretch and the amine NH₂ bending mode can overlap in this region. |

| ~1595 | C=C stretching | Benzimidazole, Phenyl | A characteristic aromatic ring vibration. bme.hu |

| ~1400-1460 | Azo (-N=N-) stretching | Azo Linkage | A key signature for the azo group, often enhanced by resonance. |

| ~1450 | CH₂ scissoring | Aminopropyl | A characteristic bending vibration of the methylene (B1212753) groups in the propyl chain. |

| ~1265 | Ring vibration / C-H in-plane bend | Benzimidazole | A characteristic peak of the benzimidazole skeleton. bme.hu |

| ~1140 | C-N stretching | Azo Linkage / Aminopropyl | Vibrations associated with the phenyl-N and imidazole-N bonds of the azo group, and the C-N bond of the aminopropyl group. |

| ~1015 | Ring breathing | Benzimidazole | A symmetric vibrational mode of the benzimidazole ring. bme.hu |

Surface-Enhanced Raman Scattering (SERS) Studies

SERS is a technique that provides enormous amplification (up to 10⁶ fold or more) of Raman signals for molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver or gold. rsc.org This enhancement allows for the detection of trace amounts of an analyte. The SERS spectrum of this compound would be governed by two primary enhancement mechanisms: electromagnetic enhancement and chemical enhancement.

Electromagnetic Enhancement: This is the dominant mechanism and arises from the amplification of the local electric field at the metal surface due to the excitation of localized surface plasmons.

Chemical Enhancement: This mechanism involves a charge-transfer process between the molecule and the metal surface, which can selectively enhance certain vibrational modes. chemicalbook.com

For this compound, the SERS effect is expected to be significant. The benzimidazole moiety, particularly its nitrogen atoms, can strongly interact with silver or gold surfaces. rsc.org The azo group and the primary amine of the aminopropyl chain also provide potential sites for chemisorption. The orientation of the molecule on the metal surface will dictate which vibrational modes are most enhanced, according to SERS surface selection rules. Generally, vibrations with a component perpendicular to the surface are enhanced more strongly.

Given the multiple potential binding sites (the lone pairs on the benzimidazole nitrogens, the azo nitrogens, and the aminopropyl nitrogen), the SERS spectrum could provide clues about the molecule's orientation on the substrate. For instance, if the molecule adsorbs via the benzimidazole ring, lying flat on the surface, the out-of-plane bending modes might be more enhanced than in a standard Raman spectrum. Conversely, if it binds "end-on" through the aminopropyl group's nitrogen, vibrations of the side chain would likely show significant enhancement.

The azo group itself is a key element in SERS studies of such dyes. The combination of the resonance Raman effect (if the laser wavelength is appropriate) and the SERS effect can lead to Surface-Enhanced Resonance Raman Scattering (SERRS), providing even greater sensitivity. bio-structure.com The azo linkage can facilitate strong electronic coupling with the metal surface, leading to significant enhancement of its characteristic stretching band and associated phenyl and benzimidazole ring modes. researchgate.netnih.gov This makes SERS and SERRS exceptionally well-suited for the analysis of azo dyes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.govnih.gov This method is employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. researchgate.netresearchgate.net For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), have proven effective in predicting structural parameters that are in good agreement with experimental data. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. nih.govirjweb.com A smaller energy gap suggests higher polarizability, greater chemical reactivity, and that the molecule is more prone to intramolecular charge transfer. irjweb.combohrium.com

In conjugated molecules like 2-Aminopropyl-4(7)-azo-benzimidazole, the absorption of UV-visible light corresponds to an electron being promoted from the HOMO to the LUMO. youtube.com For similar azo compounds, this transition is typically a π → π* transition. The energy gap can be used to predict the wavelength of maximum absorption (λ_max). youtube.com Studies on related azo sulfonamides have shown an inverse relationship between the first hyperpolarizability (a measure of NLO activity) and the HOMO-LUMO energy gap. bohrium.com For azo dyes, the HOMOs are often spread over the donor moiety and the π-conjugated system, while the LUMOs are shaped by the acceptor groups. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Azo-Benzimidazole Type Compounds

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 2.5 to 4.5 |

Note: This table provides typical energy ranges for related benzimidazole and azo compounds based on DFT studies. nih.govbohrium.com The exact values for this compound require specific calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govgrafiati.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the stabilization energy, E(2).

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov The MESP map displays different potential values on the molecule's surface using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For this compound, the MESP map is expected to show concentrated negative potential around the nitrogen atoms of the azo group and the benzimidazole ring due to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net These sites represent the primary nucleophilic centers. Conversely, the hydrogen atoms attached to the aminopropyl group and the imidazole (B134444) nitrogen would exhibit positive potential, marking them as potential electrophilic sites. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of this compound, including its conformational flexibility and its interactions with surrounding molecules like solvents or biological macromolecules. figshare.commdpi.com

In the context of materials or medicinal chemistry, MD simulations can be used to assess the stability of the compound when interacting with a protein or a lipid membrane. nih.govmdpi.com For example, simulations can predict how a benzimidazole derivative might bind within the active site of an enzyme or permeate a cell membrane. nih.govmdpi.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the system over time, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. nih.govresearchgate.net

Computational Studies of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like many azo dyes and benzimidazole derivatives, are often investigated for their nonlinear optical (NLO) properties. researchgate.netnih.gov These materials can alter the properties of light and have potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity. bohrium.com

Quantum chemical analysis of a closely related azo-benzimidazole prototype has demonstrated significant NLO potential. The study revealed that the second harmonic generation hyperpolarizability β shows a large variation depending on the solvent, increasing from 82 × 10⁻³⁰ esu in the gas phase to 162 × 10⁻³⁰ esu in an aqueous solvent. These values are substantially higher than those of standard NLO materials like urea (B33335) and p-nitroaniline, indicating a strong NLO response.

Furthermore, analysis of third-order NLO properties, such as two-photon absorption (2PA), showed a large cross-section (δ₂PA = 77 GM), suggesting the molecule is also promising for applications that rely on this phenomenon.

Table 2: Comparison of Calculated First Hyperpolarizability (β₀)

| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |

|---|---|

| Urea (reference) | 0.34 |

| p-Nitroaniline (reference) | 6.42 |

| Azo-Benzimidazole Prototype (gas phase) | 82 |

| Azo-Benzimidazole Prototype (aqueous) | 162 |

Data for Azo-Benzimidazole Prototype sourced from quantum chemical analysis of a similar molecule.

Coordination Chemistry of Azo Benzimidazole Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with azo-benzimidazole ligands is a two-step process that begins with the synthesis of the organic ligand itself, followed by its reaction with a metal salt.

The azo-benzimidazole ligand is typically prepared through a diazotization-coupling reaction. This involves treating an amino-substituted benzimidazole (B57391) with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, in an alkaline solution to yield the final azo-benzimidazole ligand. proquest.comjmchemsci.com

The subsequent synthesis of the metal complexes is generally achieved by reacting the prepared ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695), methanol, or a mixture of solvents. proquest.comnih.gov The reaction is often carried out with stirring and sometimes under reflux, with the pH of the solution controlled using a buffer to facilitate the formation of the desired complex. proquest.com The resulting solid metal complexes can then be isolated by filtration, washed, and dried.

A comprehensive characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose.

Table 1: Common Techniques for Characterization of Azo-Benzimidazole Metal Complexes

| Technique | Purpose | References |

| Elemental Analysis (C,H,N) | To determine the empirical formula and confirm the stoichiometry (metal-to-ligand ratio) of the complex. | proquest.comresearchgate.net |

| Molar Conductivity | To determine the electrolytic or non-electrolytic nature of the complexes in solution, providing insight into whether anions are coordinated to the metal ion or present as counter-ions. | proquest.comresearchgate.net |

| FT-IR Spectroscopy | To identify the functional groups present in the ligand and to determine the coordination sites by observing shifts in the vibrational frequencies of groups like ν(C=N), ν(N=N), and ν(N-H) upon complexation. | nih.govnih.gov |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere around the metal ion. | nih.govresearchgate.netorientjchem.org |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the ligand and to confirm coordination by observing changes in the chemical shifts of protons and carbons near the binding sites in diamagnetic complexes. | nih.govarabjchem.orgnih.govnih.gov |

| Mass Spectrometry | To confirm the molecular weight of the ligand and to study the fragmentation pattern of the complexes. | proquest.comresearchgate.net |

| Magnetic Susceptibility | To determine the magnetic properties (paramagnetic or diamagnetic) of the complexes, which helps in deducing the geometry and the oxidation state of the central metal ion. | uomustansiriyah.edu.iq |

| X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and overall crystal packing. | rsc.orgmdpi.comresearchgate.net |

| Thermal Analysis (TGA/DSC) | To study the thermal stability of the complexes and to identify the different stages of decomposition, such as the loss of solvent molecules and the breakdown of the organic ligand. | researchgate.netorientjchem.orgresearchgate.net |

Investigation of Ligand-Metal Coordination Modes

Azo-benzimidazole ligands are versatile chelating agents that can coordinate to metal ions through multiple donor atoms. The primary coordination sites are typically the nitrogen atoms of the benzimidazole ring and the azo group. researchgate.net

The coordination mode is largely determined by the specific structure of the ligand and the nature of the metal ion. These ligands commonly act as bidentate or tridentate chelators. proquest.comresearchgate.netorientjchem.org

Bidentate Coordination: In many cases, the ligand coordinates to the metal ion through one of the nitrogen atoms of the azo group and the imine nitrogen atom (N3) of the benzimidazole ring, forming a stable five-membered chelate ring. orientjchem.org

Tridentate Coordination: If the ligand possesses an additional donor group, such as a hydroxyl (-OH) group on an adjacent aromatic ring, it can act as a tridentate ligand. In such instances, coordination occurs through the phenolic oxygen, an azo nitrogen, and the benzimidazole nitrogen, forming two chelate rings. proquest.comresearchgate.net

The mode of coordination is experimentally verified primarily through spectroscopic methods, particularly FT-IR and NMR spectroscopy.

In FT-IR spectroscopy , the coordination of the ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies of the donor groups. For example, the stretching frequency of the C=N group of the benzimidazole ring and the N=N group of the azo linker typically shift to lower wavenumbers upon complexation, indicating their involvement in bonding with the metal. nih.gov

Table 2: Representative FT-IR Spectral Shifts in Azo-Benzimidazole Complexes

| Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Change Upon Complexation | Reference |

| ν(N-H) | ~3400-3200 | Broadening or shift | nih.gov |

| ν(C=N) (imidazole) | ~1630-1610 | Shift to lower frequency | nih.gov |

| ν(N=N) (azo) | ~1450-1400 | Shift to lower frequency | |

| New Bands (M-N/M-O) | Not present | Appear in the low-frequency region (~550-400 cm⁻¹) | uomustansiriyah.edu.iq |

In ¹H NMR spectroscopy of diamagnetic complexes, the signals of protons adjacent to the coordinating nitrogen atoms show a downfield or upfield shift compared to the free ligand, confirming the participation of these nitrogen atoms in the coordination. nih.gov Similarly, in ¹³C NMR spectroscopy , the carbon atoms of the C=N group and those adjacent to the coordinating nitrogen atoms exhibit shifts in their resonance signals. nih.gov

Structural Diversity of Coordination Compounds

The reaction of azo-benzimidazole ligands with various transition metal ions leads to the formation of coordination compounds with a remarkable diversity of structures and geometries. The final structure is influenced by factors such as the coordination number and preferred geometry of the metal ion, the metal-to-ligand stoichiometry, and the presence of counter-ions or solvent molecules. rsc.orgresearchgate.net

Commonly observed geometries for these complexes include octahedral, tetrahedral, and square planar. proquest.comjmchemsci.comresearchgate.net For instance, Co(II), Ni(II), and Cu(II) frequently form octahedral complexes, especially with tridentate ligands, resulting in a 1:2 metal-to-ligand ratio. proquest.comresearchgate.net In contrast, Pd(II) and Pt(IV) can favor square planar geometries. jmchemsci.com

The structural diversity extends beyond simple mononuclear complexes. Depending on the ligand design and reaction conditions, more complex structures can be formed:

Mononuclear Complexes: A single metal center is coordinated by one or more ligand molecules. This is the most common structural type. proquest.com

Dinuclear Complexes: Two metal centers are present in the complex, often bridged by parts of the ligand (e.g., phenolate (B1203915) bridges) or by other bridging ligands. rsc.org

Polymeric Complexes: The ligand can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of these compounds in the solid state. rsc.orgmdpi.comresearchgate.net

Table 3: Examples of Structural Diversity in Azo-Benzimidazole Metal Complexes

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Observed Geometry | Structural Type | Reference |

| Co(III), Ni(II), Cu(II) | Tridentate Azo-Benzimidazole-Phenol | 1:2 | Octahedral | Mononuclear | proquest.com |

| Co(II), Ni(II), Cd(II) | Tridentate Benzimidazole-Phenol | 1:1 (with co-ligand) | Hexa-coordinated | Dinuclear (bridged) | rsc.org |

| Cu(II) | Tridentate Benzimidazole-Phenol | 1:1 (with co-ligand) | Penta-coordinated | Mononuclear | rsc.org |

| Co(II) | Bidentate Benzimidazole | 1:2 | Tetrahedral | Mononuclear | researchgate.net |

| Zn(II) | Bidentate Pyridinyl-Benzimidazole | 2:2 | Tetrahedral | Dinuclear | mdpi.com |

Supramolecular Assemblies Involving Azo-Benzimidazole Ligands

Beyond the primary coordination bonds, the structure of azo-benzimidazole complexes in the solid state is often governed by weaker, non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, lead to the formation of extended supramolecular assemblies. rsc.orgresearchgate.net

Hydrogen Bonding: The N-H group of the benzimidazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the imidazole (B134444) and azo groups, as well as oxygen atoms from co-ligands or solvent molecules, can act as hydrogen bond acceptors. These interactions (e.g., N-H···O, N-H···N) link individual complex units into chains, sheets, or more intricate three-dimensional networks. rsc.org

The combination of coordination bonds and these directional non-covalent interactions allows for the rational design of complex supramolecular structures. The physicochemical nature of the benzimidazole moiety, with its capacity for both metal coordination and hydrogen bonding, makes it an excellent building block for constructing these advanced materials. nih.gov These supramolecular assemblies are of great interest for their potential applications in areas such as materials science and crystal engineering.

Thermal Decomposition Studies of Metal Complexes

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques used to evaluate the thermal stability of azo-benzimidazole metal complexes. researchgate.netorientjchem.org These analyses provide valuable information about the decomposition patterns, the presence of solvent molecules, and the final decomposition products.

The thermal decomposition of these complexes typically occurs in a series of distinct steps:

Dehydration/Desolvation: The first weight loss, usually occurring at lower temperatures (below 150 °C), corresponds to the removal of lattice or coordinated water molecules or other solvent molecules. orientjchem.orgqu.edu.iq

Loss of Anions/Small Groups: In some cases, a subsequent step involves the loss of anionic counter-ions (like Cl⁻) or small gaseous molecules. orientjchem.org

Decomposition of the Organic Ligand: At higher temperatures, the organic azo-benzimidazole ligand itself begins to decompose. This process can be complex and may occur in one or more stages. researchgate.netorientjchem.org

Formation of Metal Oxide: The final residue at the end of the analysis is typically the most stable oxide of the metal. qu.edu.iq

The DSC curves complement the TGA data by indicating whether the decomposition steps are endothermic or exothermic. For example, the initial loss of water is usually an endothermic process, while the oxidative decomposition of the organic moiety is often strongly exothermic. orientjchem.org

Table 4: Representative Thermal Decomposition Data for Azo-Benzimidazole Metal Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found/Calc.) | Associated Process | Reference |

| [Co(BIAHQ)₂]Cl·H₂O | 1 | 100-148 | 8.11 / 7.90 | Loss of H₂O and HCl | orientjchem.orgqu.edu.iq |

| 2 | 148-420 | 52.12 / 52.70 | Decomposition of one ligand molecule | orientjchem.orgqu.edu.iq | |

| [Ni(BIAHQ)₂]·H₂O | 1 | 90-390 | 2.65 / 2.75 | Dehydration (loss of H₂O) | orientjchem.orgqu.edu.iq |

| 2 | 390-562 | 44.30 / 44.11 | Decomposition of the anhydrous complex | orientjchem.orgqu.edu.iq | |

| [Cu(BIAHQ)₂] | 1 | 110-137 | 11.05 / 10.33 | Liberation of C₇H₅N₂ fragment | orientjchem.org |

| 2 | 137-423 | - | Decomposition of the remaining ligand | orientjchem.org |

BIAHQ = 7-[2-(Benzimidazolyl)azo]-8-Hydroxy quinoline

Applications in Functional Materials and Chemical Sensing

Development of Optical Chemical Sensors

No specific information was found regarding the use of 2-Aminopropyl-4(7)-azo-benzimidazole in the development of optical chemical sensors.

Photochromic Materials Based on Azo-Benzimidazole Frameworks

There is no available research detailing the application of this compound in photochromic materials.

Applications in Optoelectronics and Organic Conductors

No studies were identified that investigate the use of this compound in optoelectronics or as an organic conductor.

Integration in Polymer and Nanomaterial Systems

There is no available information on the integration of this compound into polymer or nanomaterial systems.

Catalytic Applications of Azo Benzimidazole Systems and Their Metal Complexes

Role in Organic Transformation Catalysis

Benzimidazole (B57391) derivatives are versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes are pivotal in catalyzing a wide range of organic transformations. researchgate.netenpress-publisher.com The catalytic prowess of these systems often stems from the ability of the benzimidazole moiety to act as a strong σ-donor ligand, stabilizing the metal center in various oxidation states.

The introduction of an azo group and an aminopropyl group to the benzimidazole scaffold is expected to modulate the electronic and steric properties of the resulting ligand, thereby influencing the catalytic activity of its metal complexes. The aminopropyl group, being an electron-donating group, can increase the electron density on the benzimidazole ring system and, consequently, on the coordinated metal center. acs.org This enhanced electron density at the metal center can be beneficial for certain catalytic reactions, such as oxidative additions in cross-coupling reactions. Conversely, the azo group, with its electron-withdrawing nature and extended π-system, can also participate in catalytic cycles, for instance, by stabilizing reaction intermediates.

Metal complexes of functionalized benzimidazoles have been successfully employed as catalysts in a variety of organic transformations, including:

Oxidation Reactions: Benzimidazole-metal complexes are known to catalyze the oxidation of alcohols and olefins. enpress-publisher.com The specific nature of the ligand and the metal ion determines the efficiency and selectivity of these reactions.

Reduction Reactions: Polymer-supported palladium complexes of benzimidazole derivatives have been utilized for the reduction of olefins and nitroarenes. enpress-publisher.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling reactions, are fundamental in synthetic organic chemistry. researchgate.netarabjchem.org Benzimidazole-based ligands, including those with electron-donating substituents, have been shown to be effective in these transformations. researchgate.net The azo functionality itself can be synthesized via palladium-catalyzed C-N coupling reactions, highlighting the relevance of this type of catalysis to azo-functionalized molecules. researchgate.net

Condensation Reactions: Benzimidazole-containing polymers have demonstrated high catalytic activity in Knoevenagel condensation reactions. researchgate.net

The table below summarizes the catalytic activity of some representative benzimidazole-based systems in various organic transformations, providing an insight into the potential applications of 2-Aminopropyl-4(7)-azo-benzimidazole.

| Catalyst/Ligand System | Metal | Organic Transformation | Substrate | Product | Yield (%) | Reference |

| Benzimidazole Schiff base complex | Palladium | Heck Reaction | Aryl halide, Olefin | Substituted Olefin | High | researchgate.net |

| Polymer-supported [2-(2'-pyridyl)benzimidazole] | Palladium | Reduction of Olefins | Styrene | Ethylbenzene | >95 | enpress-publisher.com |

| 1-Alkylbenzimidazole complex | Ruthenium | Hydrogenation of Ketones | Acetophenone | 1-Phenylethanol | High | xjtlu.edu.cn |

| Benzimidazole-containing Porous Organic Polymer | - | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | >99 | researchgate.net |

| N-Aryl-N'-silyl diazene | Palladium | C-N Coupling | Aryl halide | Asymmetric Azoarene | up to 88 | researchgate.net |

Heterogeneous and Homogeneous Catalysis

The catalytic applications of benzimidazole systems can be broadly categorized into homogeneous and heterogeneous catalysis, each with its distinct advantages and disadvantages.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Soluble metal complexes of benzimidazole derivatives are widely used as homogeneous catalysts. royalsocietypublishing.orgnih.gov

Advantages: Homogeneous catalysts generally exhibit high activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. The steric and electronic properties of the ligands can be finely tuned to optimize catalytic performance. acs.org

Disadvantages: A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.

For This compound , its potential use in homogeneous catalysis would involve the formation of soluble metal complexes. The aminopropyl group could enhance the solubility of the complex in certain organic solvents.

Heterogeneous Catalysis , on the other hand, utilizes catalysts that are in a different phase from the reactants. This often involves immobilizing the catalytic species onto a solid support.

Advantages: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, making the process more cost-effective and environmentally friendly. researchgate.netmdpi.com

Disadvantages: Heterogeneous catalysts may suffer from lower activity and selectivity compared to their homogeneous counterparts due to issues like reduced accessibility of active sites and mass transfer limitations.

Benzimidazole derivatives have been successfully incorporated into various heterogeneous catalytic systems. For instance, they have been supported on polymers, silica (B1680970), and magnetic nanoparticles. enpress-publisher.comresearchgate.netdoi.org Benzimidazole-containing porous organic polymers (POPs) have been shown to be highly active and recyclable heterogeneous catalysts for base-catalyzed reactions. researchgate.net The immobilization of benzimidazole-metal complexes onto solid supports can be achieved through covalent bonding or non-covalent interactions.

Given its functional groups, This compound could be a candidate for immobilization onto a solid support to create a heterogeneous catalyst. The aminopropyl group could serve as an anchor for covalent attachment to a support material like silica or a polymer resin.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants (usually liquid) | Different phase from reactants (usually solid) |

| Activity/Selectivity | Generally high | Can be lower than homogeneous counterparts |

| Catalyst Separation | Difficult, requires techniques like distillation or extraction | Easy, by filtration or centrifugation |

| Catalyst Recycling | Challenging | Straightforward |

| Example System | Soluble Ruthenium-benzimidazole complex for hydrogenation xjtlu.edu.cn | Polymer-supported Palladium-benzimidazole for reductions enpress-publisher.com |

Mechanistic Aspects of Catalytic Processes

The mechanism of catalytic processes involving benzimidazole-metal complexes is highly dependent on the specific reaction, the metal center, and the nature of the ligands. However, some general principles can be outlined.

In many catalytic cycles, the benzimidazole ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. For instance, in cross-coupling reactions catalyzed by palladium-benzimidazole complexes, a common mechanistic pathway involves:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide to form a Pd(II) intermediate. The electron-donating properties of the benzimidazole ligand can facilitate this step.

Transmetalation: The aryl group from an organometallic reagent is transferred to the Pd(II) center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

In oxidation reactions , the metal center often cycles between different oxidation states. For example, in the oxidation of alcohols, a high-valent metal-oxo species is often proposed as the key oxidant. The benzimidazole ligand can support these higher oxidation states and influence the rate and selectivity of the reaction.

The presence of the aminopropyl and azo groups in This compound could introduce additional mechanistic possibilities. The amino group could participate in the catalytic cycle, for example, by acting as a proton shuttle or by coordinating to the metal center in a hemilabile fashion. The azo group, with its ability to undergo cis-trans isomerization upon light irradiation, could potentially be used to develop photo-switchable catalysts, where the catalytic activity can be controlled by light. thieme-connect.com

Mechanistic studies on cobalt complexes with bis(benzimidazole)pyrazolide ligands in water oxidation have highlighted the non-innocent role of the ligand, where it actively participates in electron and proton transfer steps. nih.gov This suggests that the benzimidazole framework is not just a passive scaffold but can be an integral part of the catalytic machinery.

Molecular Interactions and Mechanistic Studies

Studies on Interactions with Nucleic Acids (e.g., DNA, RNA binding)

Benzimidazole (B57391) derivatives have been shown to interact with nucleic acids, a key factor in their therapeutic effects, including anticancer and antimicrobial activities. These interactions are typically non-covalent and can occur through various modes such as groove binding and intercalation.

Research has demonstrated that dicationic benzimidazoles exhibit strong binding to the minor groove of DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. nih.gov This binding is a critical aspect of their biological activity. The affinity and mode of binding have been evaluated using biophysical techniques like thermal denaturation, circular dichroism, and NMR spectroscopy. nih.gov For instance, studies on symmetric benzimidazole cations linked by alkyl or alkenyl groups have shown that they bind strongly to DNA with four or more consecutive AT base pairs, while showing negligible binding to GC-rich DNA or RNA. nih.gov

The interaction of benzimidazole derivatives is not limited to DNA. The 2-aminobenzimidazole (B67599) core is recognized as a privileged scaffold for binding to RNA. nih.govnih.gov Studies involving libraries of 2-aminobenzimidazole derivatives have been conducted to probe their binding to RNA internal loops. nih.govnih.gov These investigations have identified specific chemical modifications, such as the introduction of N-methyl pyrrolidine, imidazole (B134444), and propylamine (B44156) groups, that enhance binding to these RNA structures. nih.gov The benzimidazole scaffold, with its hydrogen bond donors and acceptors combined with an aromatic ring system, is well-suited for interacting with the diverse structural motifs found in RNA. nih.gov

The binding of benzimidazole derivatives to nucleic acids can lead to significant biological consequences. For example, a bis-benzimidazole has been shown to bind to the expanded r(CUG) repeats that are the cause of myotonic dystrophy type 1, leading to improvements in disease-associated defects in cellular and animal models. nih.gov Another benzimidazole derivative was found to bind to the Hepatitis C internal ribosomal entry site (IRES), inducing a conformational change that inhibits its binding to the human ribosome and thus viral propagation. nih.gov

The following table summarizes the nucleic acid binding characteristics of some representative benzimidazole derivatives:

| Benzimidazole Derivative Class | Nucleic Acid Target | Binding Mode | Sequence/Structural Preference | Key Findings | Citation |

|---|---|---|---|---|---|

| Dicationic Benzimidazoles | DNA | Minor Groove Binding | AT-rich sequences (≥4 consecutive AT pairs) | Strong binding to AT-rich DNA, negligible to GC-rich DNA and RNA. | nih.gov |

| 2-Aminobenzimidazole Library | RNA | Binding to Internal Loops | Specific internal loop structures | N-methyl pyrrolidine, imidazole, and propylamine substitutions enhance binding affinity. | nih.govnih.gov |

| Bis-benzimidazole | RNA | Binding to Expanded Repeats | r(CUG) repeats | Improves defects associated with myotonic dystrophy type 1. | nih.gov |

| Substituted Benzimidazole | RNA | Binding to IRES | Hepatitis C IRES | Induces conformational change, inhibiting viral propagation. | nih.gov |

Enzyme Inhibition Mechanisms and Molecular Docking

Benzimidazole derivatives are known to be potent inhibitors of various enzymes, which forms the basis for their use in treating a wide range of diseases. Molecular docking studies are frequently employed to elucidate the binding modes of these compounds within the active sites of their target enzymes, providing a rationale for their inhibitory activity and guiding the design of more potent and selective inhibitors.

For example, benzimidazole-based hybrids have been investigated as potential inhibitors of cholinesterase enzymes, which are relevant targets in Alzheimer's disease. nih.gov Molecular docking studies of these compounds have revealed their binding interactions within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the benzimidazole ring and associated aryl rings significantly influence the inhibitory potency. nih.gov

In the context of antimicrobial drug discovery, benzimidazole analogues have been studied as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. researchsquare.com Molecular docking analyses have shown that these compounds can exhibit favorable binding affinities, surpassing those of standard sulfonamide drugs. researchsquare.com The benzimidazole scaffold is considered a "privileged structure" due to its affinity for a variety of protein receptors and enzymes. researchsquare.com

Furthermore, molecular docking has been utilized to investigate the anticancer potential of benzimidazole derivatives by studying their interactions with targets like cyclin-dependent kinase 8 (CDK8) and estrogen receptor-alpha (ER-alpha). nih.gov These studies help to understand the drug-receptor interactions at a molecular level and correlate the docking scores with in vitro anticancer activity. nih.gov A novel series of 2-(2-aminoethyl)-1H-benzimidazole derivatives were synthesized and their molecular docking study was performed at the active site of the β-tubulin receptor, showing their potential as anthelmintic agents. researchgate.net

The table below provides an overview of enzyme inhibition and molecular docking findings for different classes of benzimidazole derivatives.

| Benzimidazole Derivative Class | Target Enzyme | Therapeutic Area | Key Molecular Docking Findings | Citation |

|---|---|---|---|---|

| Benzimidazole-based Pyrrole/Piperidine Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Anti-Alzheimer's | Binding within the active site of cholinesterases; substitutions on benzimidazole and aryl rings influence potency. | nih.gov |

| Benzimidazole Analogues | Dihydropteroate Synthase (DHPS) | Antibacterial | Favorable binding affinities, surpassing standard sulfonamide drugs. | researchsquare.com |

| Heterocyclic Benzimidazole Scaffolds | Cyclin-Dependent Kinase 8 (CDK8), Estrogen Receptor-alpha (ER-alpha) | Anticancer | Good docking scores and interaction with crucial amino acid residues in the binding pocket. | nih.gov |

| 2-(2-aminoethyl)-1H-benzimidazole Derivatives | β-tubulin | Anthelmintic | Binding ability at the active site of the receptor. | researchgate.net |

Future Research Directions and Emerging Paradigms in Azo Benzimidazole Chemistry

Advancements in Targeted Synthesis Methodologies

The precise synthesis of asymmetrically substituted azo-benzimidazoles like 2-Aminopropyl-4(7)-azo-benzimidazole remains a key area of research. Future advancements will likely focus on moving beyond traditional diazotization and azo coupling reactions to more sophisticated and targeted methodologies.

One promising direction is the adoption of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. For instance, a one-pot synthesis approach could involve the condensation of o-phenylenediamines with aldehydes and other reactants under the influence of catalysts like zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, potentially accelerated by ultrasonic irradiation. doi.org This method offers advantages in terms of reduced reaction times and improved yields. doi.org

Another area of development is the use of metal-catalyzed cross-coupling reactions to introduce the aminopropyl group with high regioselectivity. Copper-catalyzed three-component coupling reactions have shown success in the synthesis of 1,2-substituted benzimidazoles and could be adapted for this purpose. nih.gov Furthermore, direct dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by cobalt complexes, presents a green and efficient route to 2-substituted benzimidazoles. rsc.org

The table below summarizes various synthetic approaches that could be adapted and optimized for the targeted synthesis of this compound.

| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantages | Relevant Research |

| Diazo Coupling | Diazonium salts, substituted benzimidazoles | Traditional, well-established method | nih.gov |

| Ultrasonic-Assisted One-Pot Synthesis | o-Phenylenediamine (B120857), aromatic aldehydes, ZnFe2O4 catalyst | Reduced reaction time, high yields, environmentally benign | doi.org |

| Copper-Catalyzed Three-Component Coupling | N-substituted o-phenylenediamines, terminal alkynes, copper catalyst | High efficiency for 1,2-disubstitution | nih.gov |

| Cobalt-Catalyzed Dehydrogenative Coupling | Aromatic diamines, primary alcohols, Co(II) complex | Good to excellent yields under mild conditions | rsc.org |

| Microwave-Assisted Synthesis | o-Phenylenediamine dihydrochloride, various reactants | Significant reduction in reaction time, improved yields | doi.org |

Exploration of Novel Coordination Architectures

The benzimidazole (B57391) moiety in this compound is an excellent ligand for a variety of metal ions, opening the door to a vast landscape of coordination chemistry. The nitrogen atoms of the imidazole (B134444) ring and the azo group can act as coordination sites, leading to the formation of diverse and intricate coordination polymers and discrete metal complexes. mdpi.comresearchgate.net

Future research will delve into the systematic exploration of how the aminopropyl substituent and the position of the azo group influence the coordination behavior and the resulting supramolecular architecture. The flexibility of the aminopropyl chain could allow for the formation of unique chelate rings with metal centers, leading to novel topologies in coordination polymers. researchgate.net

Studies on related benzimidazole derivatives have shown the formation of dinuclear coordination compounds and one-, two-, and three-dimensional polymeric networks. mdpi.com For example, zinc coordination compounds with benzimidazole derivatives have been shown to form dinuclear structures with the general formula [Zn2Cl4(L)2]. mdpi.com The interplay between the choice of metal ion (e.g., Co(II), Zn(II), Cd(II)) and the specific isomer of this compound will be crucial in dictating the final structure and properties of the coordination compound. mdpi.comekb.egmdpi.com

| Metal Ion | Potential Coordination Geometry | Resulting Architecture | Key Research Insights |

| Zinc(II) | Tetrahedral, Octahedral | Dinuclear complexes, 1D/2D/3D polymers | Forms stable coordination compounds with benzimidazole derivatives, influenced by co-ligands. mdpi.com |

| Cadmium(II) | Various | Mononuclear and polymeric structures | Coordination can occur through pyridine (B92270) and imidazole nitrogen atoms. mdpi.comnih.gov |

| Cobalt(II) | Octahedral | 1D chains | Can be linked by bis(2-benzimidazole) ligands to form extended structures. researchgate.net |

Expanded Applications in Advanced Functional Materials

The inherent properties of the azo-benzimidazole scaffold position this compound as a promising candidate for a range of advanced functional materials. The azo group provides photoswitchable characteristics, while the benzimidazole core contributes to thermal stability and can be a component in systems with nonlinear optical (NLO) properties. acs.orgnih.gov

Future investigations will likely focus on harnessing these properties for specific applications. For example, the photoswitchable nature of the azo group could be utilized in the development of light-responsive materials, such as smart polymers or optical data storage systems. The "efficacy-switch" demonstrated in photoswitchable benzimidazole azo-arenes for biological receptors highlights the potential for creating highly specific molecular probes. nih.gov

Furthermore, azobenzimidazole compounds have been explored for their second-order NLO properties, which are crucial for applications in telecommunications and optical computing. acs.org The strategic placement of donor and acceptor groups, such as the aminopropyl and azo groups in the target molecule, can enhance these NLO effects. Research into heterocyclic azo compounds has shown that a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to high total first hyperpolarizability, a key parameter for NLO materials. nih.gov The development of benzimidazole-based optical sensors for pH and metal ions is another promising avenue, leveraging the chromogenic and chelating properties of the molecule. researchgate.net

| Application Area | Key Property | Potential Functionality | Relevant Findings |

| Nonlinear Optics | High hyperpolarizability | Second-harmonic generation, optical switching | Azobenzimidazole polymers exhibit NLO properties. acs.org Azo sulfonamides show high hyperpolarizability. nih.govbohrium.com |

| Photoswitchable Materials | Photoisomerization of azo group | Optical data storage, molecular probes, light-controlled biological activity | Benzimidazole azo-arenes act as photoswitchable receptor agonists. nih.gov |

| Optical Sensors | Chromogenic and chelating properties | Detection of pH and metal ions | Benzimidazole derivatives serve as multifunctional units in optical sensors. researchgate.net |

| Photocatalysis | N-donor ligand properties | Degradation of pollutants | Coordination compounds with benzimidazole ligands show photocatalytic activity. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new azo-benzimidazole derivatives with desired properties. These computational tools can significantly accelerate the research process by predicting molecular properties and suggesting novel structures, thereby reducing the need for extensive and time-consuming experimental work.

Predictive modeling based on quantitative structure-property relationships (QSPR) can be employed to forecast key characteristics such as absorption wavelengths and the thermal half-life of photoisomers for azo-based photoswitches. nih.govresearchgate.net Machine learning models, trained on existing data of related compounds, can identify structural features that correlate with specific functionalities. For instance, fragment-based ML models have demonstrated high accuracy in predicting the maximum absorption wavelength of visible-light azo-photoswitches. nih.govresearchgate.net

Furthermore, generative AI models can be used for the de novo design of novel azo-benzimidazole analogs with optimized properties. By learning the underlying chemical patterns from a database of known compounds, these models can propose new molecules that are likely to exhibit enhanced performance for a specific application, such as improved NLO response or targeted biological activity. The use of computational studies, such as Density Functional Theory (DFT), can further aid in understanding the electronic properties and reactivity of newly designed compounds. nih.govresearchgate.netdergipark.org.tr

| AI/ML Application | Methodology | Objective | Key Advantages |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Modeling | Forecast properties like absorption spectra and photoswitching behavior | Accelerates screening of virtual compounds, reduces experimental cost. nih.govresearchgate.net |

| Rational Design | Fragment-based Machine Learning | Identify structural motifs that contribute to desired properties | Guides the synthesis of compounds with enhanced functionalities. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Create novel molecular structures with optimized properties | Explores a vast chemical space for innovative compound discovery. |

| Mechanism Elucidation | Density Functional Theory (DFT) Calculations | Understand electronic structure, reactivity, and reaction mechanisms | Provides theoretical support for experimental observations. rsc.orgnih.govresearchgate.netdergipark.org.tr |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Aminopropyl-4(7)-azo-benzimidazole derivatives, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, the Phillips reaction (ortho-phenylenediamine with organic acids under acidic conditions) is foundational for benzimidazole cores . For azo-linked derivatives, diazonium salt coupling is critical. Key parameters include:

- Temperature : Reflux conditions (e.g., ethanol at ~78°C) ensure proper azo bond formation .

- Catalysts : Glacial acetic acid aids in protonating intermediates, enhancing reaction rates .

- Purification : Column chromatography or recrystallization removes by-products, as impurities can distort biological activity data .

Q. How is spectroscopic characterization (NMR, IR, MS) conducted to confirm the structure of synthesized this compound compounds?

- Methodological Answer :

- NMR : -NMR identifies protons on the benzimidazole ring (e.g., aromatic protons at δ 7.0–8.5 ppm) and the azo group’s electronic environment .

- IR : Azo (-N=N-) stretches appear at ~1400–1600 cm, while NH groups show peaks at ~3300–3500 cm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of aminopropyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictory data from spectroscopic techniques when characterizing azo-benzimidazole derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR band absence) require:

- Cross-Technique Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities in NMR assignments .

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies or NMR chemical shifts for comparison .

- Replication : Repeat synthesis under controlled conditions to rule out impurities or degradation .

Q. How can computational methods predict the pharmacological activity of novel this compound analogs?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinase inhibitors) using software like AutoDock. Validate with in vitro assays (e.g., IC measurements) .